
N-(3-methylphenyl)-4-phenyloxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-4-phenyloxane-4-carboxamide: is an organic compound that belongs to the class of oxane derivatives It is characterized by the presence of a 3-methylphenyl group and a phenyl group attached to an oxane ring, with a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-4-phenyloxane-4-carboxamide typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or epoxides.
Introduction of the 3-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the oxane ring with a 3-methylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction using 3-methylbenzene and a suitable catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a similar Friedel-Crafts alkylation reaction using benzene.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative on the oxane ring to a carboxamide group through an amidation reaction using ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: N-(3-methylphenyl)-4-phenyloxane-4-carboxamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
N-(3-methylphenyl)-4-phenyloxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of N-(3-methylphenyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(4-methylphenyl)-4-phenyloxane-4-carboxamide
- N-(3-methylphenyl)-4-methyl-oxane-4-carboxamide
- N-(3-methylphenyl)-4-phenyloxane-4-sulfonamide
Uniqueness
N-(3-methylphenyl)-4-phenyloxane-4-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H21NO2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
N-(3-methylphenyl)-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C19H21NO2/c1-15-6-5-9-17(14-15)20-18(21)19(10-12-22-13-11-19)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3,(H,20,21) |
InChIキー |
WFYYMULUSNOLPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-[3-(imidazol-1-YL)propyl]-5H-pyrrol-2-one](/img/structure/B10813059.png)
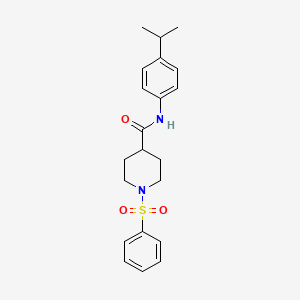
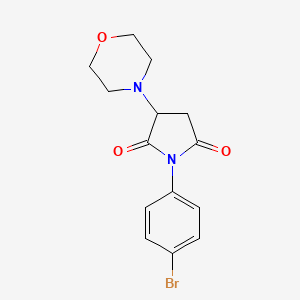

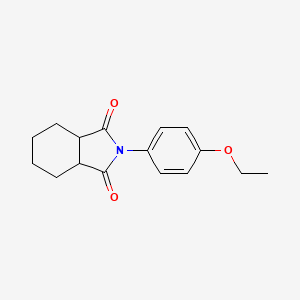
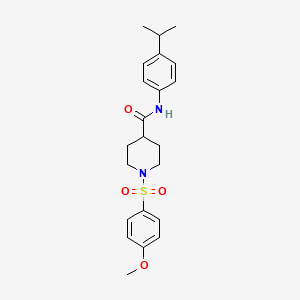
![1-Benzyl-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B10813118.png)
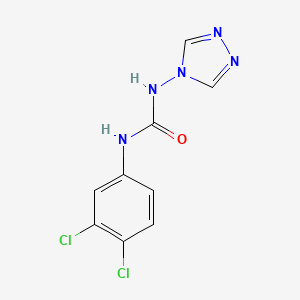
![N-[4-(dimethylsulfamoyl)phenyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxyacetamide](/img/structure/B10813125.png)
![2-[4-Methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyrazine](/img/structure/B10813130.png)
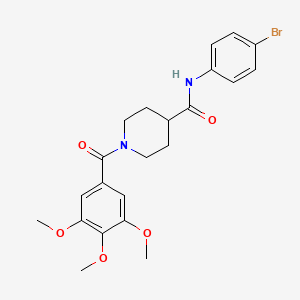
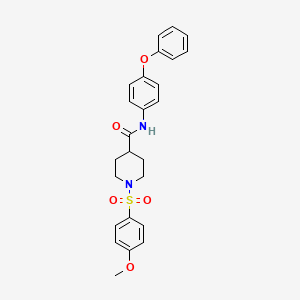
![5-Methyl-6-prop-2-ynylsulfanyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B10813152.png)
![N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[(Z)-(4-methoxyphenyl)methylideneamino]oxyacetamide](/img/structure/B10813160.png)
